molecular formula C7H6BrNOS B15224376 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde

2-Bromo-4-cyclopropylthiazole-5-carbaldehyde

Cat. No.: B15224376
M. Wt: 232.10 g/mol
InChI Key: IUPRBIBKCWAKTQ-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropylthiazole-5-carbaldehyde is a heterocyclic compound that contains a bromine atom, a cyclopropyl group, and a thiazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde typically involves the bromination of a thiazole derivative followed by the introduction of a cyclopropyl group and an aldehyde functional group. One common method involves the reaction of 2-bromo-4-cyclopropylthiazole with a formylating agent under controlled conditions to yield the desired carbaldehyde compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropylthiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Bromo-4-cyclopropylthiazole-5-carboxylic acid.

    Reduction: 2-Bromo-4-cyclopropylthiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-cyclopropylthiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropylthiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-formylthiazole
  • 2-Bromo-4-formylthiazole
  • 2-Bromo-5-methylthiazole

Uniqueness

2-Bromo-4-cyclopropylthiazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C7H6BrNOS

Molecular Weight

232.10 g/mol

IUPAC Name

2-bromo-4-cyclopropyl-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H6BrNOS/c8-7-9-6(4-1-2-4)5(3-10)11-7/h3-4H,1-2H2

InChI Key

IUPRBIBKCWAKTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC(=N2)Br)C=O

Origin of Product

United States

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